硼氢化钾-(三-(咪唑-1-基)-)

描述

Potassium-(tris-(imidazol-1-yl)-borohydride) is a compound that contains the imidazole moiety . Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is an amphoteric compound, meaning it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first synthesized from glyoxal and ammonia . It has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has a broad range of chemical and biological properties, making it a key component in the development of new drugs . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .科学研究应用

癌症治疗

三(4-甲基-1-吡唑基)硼氢化钾(目标化合物的衍生物)已对其对肝细胞癌 (HCC) 细胞系的抗增殖活性进行了研究。该化合物破坏细胞铁的摄取并影响与铁调节相关的信号通路,诱导 HCC 细胞的 S 期细胞周期停滞和细胞凋亡。这些发现表明其在癌症治疗中具有潜在应用,特别是对于治疗肝细胞癌 (Huangtao Jin 等人,2014)。

配位化学和材料科学

由硼氢化钾三(咪唑-1-基)衍生物形成的配合物的合成和结构表征突出了它们在配位化学中的多功能性。例如,涉及碱金属和碱土金属的配合物展示了各种配位模式,有助于开发具有催化、分子识别等潜在应用的新材料 (K. Naktode 等人,2015)。

另一项研究重点关注相关化合物与氯化铜(ii) 的反应,导致形成复杂的结构。这些结果有助于我们理解配位化学以及创造具有独特性质的材料的潜力 (A. Yudina 等人,2011)。

环境和能源应用

硼氢化钾 (KBH4),一种与目标分子相关的化合物,已被探索其在无溶剂条件下还原 CO2 的能力。这项研究突出了金属硼氢化物在环境应用中的潜力,特别是用于还原 CO2 并将其转化为有用的化合物,从而有助于开发可持续的化学过程 (C. Picasso 等人,2016)。

作用机制

Target of Action

Potassium tri(1H-imidazol-1-yl)hydroborate, also known as Potassiumtri(1H-imidazol-1-yl)hydroborate or Potassium-(tris-(imidazol-1-yl)-borohydride), is primarily used as a catalyst . It targets thiol-containing amino acids such as cysteine and methionine . These amino acids play crucial roles in protein structure and function, and their modification can significantly impact the biological activity of proteins.

Mode of Action

This compound acts as a reducing agent . It interacts with its targets by reducing the disulfide bonds in thiol-containing amino acids, which can lead to changes in the protein structure . This reduction process is essential for the synthesis of polypeptide compounds .

Biochemical Pathways

Potassium tri(1H-imidazol-1-yl)hydroborate is involved in the alkylboron synthesis pathway . It serves as a precursor for the synthesis of boron-containing compounds . The reduction of disulfide bonds in thiol-containing amino acids can affect various biochemical pathways, particularly those involving protein synthesis and function.

Pharmacokinetics

It is known to be soluble in water and organic solvents such as methanol and ethanol . This solubility suggests that it could be well-absorbed and distributed in the body.

Result of Action

The primary result of the action of Potassium tri(1H-imidazol-1-yl)hydroborate is the synthesis of polypeptide compounds . By reducing the disulfide bonds in thiol-containing amino acids, it facilitates the formation of new peptide bonds, leading to the synthesis of new polypeptides .

Action Environment

The action of Potassium tri(1H-imidazol-1-yl)hydroborate can be influenced by various environmental factors. It should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . It’s also important to note that the dust of this compound can irritate the eyes and respiratory tract, so protective measures should be taken when handling it .

未来方向

Imidazole has become an important synthon in the development of new drugs . Its broad range of chemical and biological properties makes it a promising compound for future research and drug development . The derivatives of 1,3-diazole show a wide range of biological activities, suggesting potential future directions for the development of new therapeutic agents .

属性

InChI |

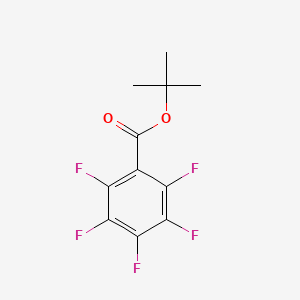

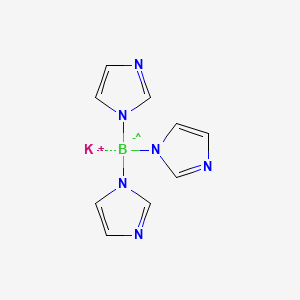

InChI=1S/C9H9BN6.K/c1-4-14(7-11-1)10(15-5-2-12-8-15)16-6-3-13-9-16;/h1-9H;/q-1;+1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOUUQNTWYRPFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C=CN=C1)(N2C=CN=C2)N3C=CN=C3.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BKN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium tri(1H-imidazol-1-yl)hydroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。